BAK4 protein
Description
Structural and Functional Dynamics
- Domain Architecture : BAK4 contains BH1–BH4 domains, with the BH3 domain critical for binding anti-apoptotic proteins. Unlike BAK, BAK4’s hydrophobic groove shows distinct electrostatic properties, influencing its interaction specificity.
- Activation Mechanism : BAK4 undergoes conformational changes upon activation, exposing its BH3 domain to form symmetric dimers that nucleate oligomers. This process is regulated by interactions with VDAC2 and BH3-only proteins like BIM.
Table 1: Key Functional Domains of BAK4
| Domain | Role in Apoptosis | Binding Partners |
|---|---|---|
| BH3 | Mediates interaction with BCL-X~L~ | VDAC2, BIM, BID |
| BH4 | Stabilizes inactive conformation | Mitochondrial membranes |
| Hydrophobic groove | Binds anti-apoptotic proteins | MCL-1, BFL1 |
Properties
CAS No. |
148768-84-7 |
|---|---|
Molecular Formula |
C17H12Cl2N2O4 |
Synonyms |
BAK4 protein |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
BAK4 protein is increasingly recognized for its potential in cancer treatment due to its role in regulating apoptosis. Its expression levels can influence the sensitivity of cancer cells to chemotherapy and targeted therapies.
- Mechanism of Action : BAK4 promotes apoptosis by forming oligomeric structures that permeabilize the mitochondrial membrane, leading to cytochrome c release and subsequent activation of caspases . This mechanism is crucial in overcoming resistance to conventional therapies.
-
Case Studies :
- A study demonstrated that enhancing BAK4 expression in breast cancer cells increased their sensitivity to doxorubicin, a common chemotherapy drug .
- Another research highlighted the potential of BAK4 as a biomarker for predicting treatment responses in various cancers, including non-small cell lung cancer .
Neurodegenerative Diseases
Research indicates that BAK4 may play a protective role against neurodegeneration. Its involvement in neuronal apoptosis suggests that modulating BAK4 activity could provide therapeutic avenues for conditions such as Alzheimer's disease.
- Neuroprotection : Studies have shown that inhibiting BAK4 can reduce neuronal death in models of neurodegeneration, suggesting its potential as a target for drug development aimed at preserving neuronal integrity .
- Case Studies :
Bioengineering and Synthetic Biology
The engineering of proteins like BAK4 has significant implications for synthetic biology and biotechnology.
- Protein Engineering : Researchers are exploring the use of BAK4 in developing novel biosensors and therapeutic proteins. Its ability to interact with various cellular components makes it a candidate for creating synthetic pathways in microorganisms .
-
Case Studies :
- A project involving genetically modified bacteria demonstrated the successful incorporation of BAK4 into synthetic circuits designed for bioremediation purposes, showcasing its versatility beyond traditional applications .
- Another study focused on using BAK4 as a scaffold for assembling multi-enzyme complexes, which could enhance the efficiency of biocatalytic processes in industrial applications .
Therapeutic Targeting
Targeting the pathways involving BAK4 presents opportunities for developing new therapeutic strategies.
- Small Molecule Inhibitors : Research is ongoing to identify small molecules that can selectively inhibit or activate BAK4 functions. Such compounds could serve as adjunct therapies in cancer treatment or neuroprotection strategies.
-
Case Studies :
- A recent investigation identified several compounds that could modulate BAK4 activity, leading to enhanced apoptosis in resistant cancer cell lines.
- Another study explored the use of peptide-based inhibitors targeting BAK4 interactions within apoptotic pathways, showing promise in preclinical models.
Q & A
Q. Q1. What experimental strategies are recommended for initial structural characterization of BAK4 protein?
Begin with X-ray crystallography or cryo-electron microscopy to resolve tertiary structures, complemented by circular dichroism (CD) to assess secondary structural elements (e.g., α-helices, β-sheets). For dynamic behavior, use nuclear magnetic resonance (NMR) in solution states. Validate computational models (e.g., AlphaFold predictions) with experimental data to resolve discrepancies .
Q. Q2. How should researchers detect and quantify BAK4 in heterogeneous biological samples?
Employ ELISA with high-specificity antibodies, ensuring cross-reactivity controls using knockout cell lines. For low-abundance samples, pair with immunoprecipitation-mass spectrometry (IP-MS) to enhance sensitivity. Normalize data using housekeeping proteins (e.g., β-actin) and report limits of detection (LOD) to contextualize reliability .
Q. Q3. What are the critical controls for validating this compound-protein interaction assays?
Include negative controls (e.g., non-binding mutants, empty vector transfections) in co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR). Use fluorescence resonance energy transfer (FRET) with tagged proteins to confirm proximity. Replicate experiments across independent labs to mitigate technical variability .
Advanced Research Questions
Q. Q4. How can conflicting data on BAK4’s role in apoptosis be systematically resolved?
Adopt a multi-omics approach: Integrate transcriptomic (RNA-seq), proteomic (TMT labeling), and phospho-proteomic data to map BAK4’s signaling pathways. Perform knockdown/rescue experiments in isogenic cell lines to isolate context-dependent effects. Cross-validate findings with clinical cohorts to assess translational relevance .
Q. Q5. What methodologies address low reproducibility in BAK4 functional assays?
Standardize protocols using SI-traceable protein standards for quantification . Implement blinded analysis and pre-register experimental designs to reduce bias. Share raw data and code via repositories like Zenodo or GitHub to enable independent verification .
Q. Q6. How should researchers design studies to investigate BAK4’s post-translational modifications (PTMs) under oxidative stress?
Use Tandem Mass Tag (TMT) labeling with LC-MS/MS to quantify PTMs (e.g., phosphorylation, ubiquitination). Employ reactive oxygen species (ROS) scavengers as negative controls. Correlate PTM patterns with functional outcomes via kinase inhibition assays .
Q. Q7. What statistical frameworks are optimal for analyzing contradictory BAK4 expression data across cancer subtypes?
Apply meta-analysis with random-effects models to account for heterogeneity. Use machine learning (e.g., LASSO regression) to identify confounding variables (e.g., tissue specificity, sample handling). Report effect sizes and confidence intervals instead of p-values to emphasize biological significance .
Q. Q8. How can cross-disciplinary collaboration enhance BAK4 research on neurodegenerative diseases?
Establish consortiums to combine structural biology (cryo-EM), computational modeling (MD simulations), and clinical data (biobanks). Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) to harmonize datasets. Publish in open-access journals with integrated data repositories .
Methodological Considerations
- Data Presentation : Use violin plots for non-normal distributions and heatmaps for multi-omics integration. Annotate all figures with effect sizes and statistical tests .
- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical studies .
- Literature Review : Prioritize studies citing BAK4 mutations in ClinVar or Protein Data Bank (PDB) entries to ensure relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
